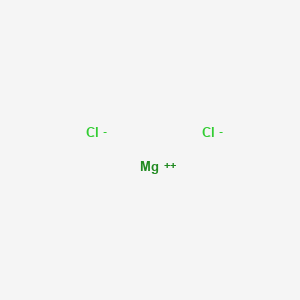

Magnesium Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium chloride is an inorganic compound with the chemical formula MgCl₂. It is composed of one magnesium ion (Mg²⁺) and two chloride ions (Cl⁻). This compound is highly soluble in water and is commonly found in its hydrated form, such as this compound hexahydrate (MgCl₂·6H₂O). This compound is widely used in various industries due to its versatility and effectiveness in numerous applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magnesium chloride can be synthesized through several methods:

Reaction with Hydrochloric Acid: Magnesium metal reacts with hydrochloric acid to produce this compound and hydrogen gas[ \text{Mg (s) + 2 HCl (aq) → MgCl₂ (aq) + H₂ (g)} ]

Dow Process: This involves the reaction of magnesium hydroxide with hydrochloric acid[ \text{Mg(OH)₂ (s) + 2 HCl (aq) → MgCl₂ (aq) + 2 H₂O (l)} ]

Industrial Production Methods

This compound is primarily produced from natural sources such as seawater and brine. The extraction process involves the evaporation of seawater or brine to concentrate the this compound, followed by purification. In North America, it is often obtained from the Great Salt Lake, while in the Jordan Valley, it is extracted from the Dead Sea .

Análisis De Reacciones Químicas

Types of Reactions

Magnesium chloride undergoes various chemical reactions, including:

Hydrolysis: When heated, this compound can hydrolyze to form magnesium oxide and hydrochloric acid[ \text{MgCl₂ (s) + H₂O (g) → MgO (s) + 2 HCl (g)} ]

Precipitation: this compound reacts with sodium hydroxide to form magnesium hydroxide and sodium chloride[ \text{MgCl₂ (aq) + 2 NaOH (aq) → Mg(OH)₂ (s) + 2 NaCl (aq)} ]

Common Reagents and Conditions

Hydrochloric Acid: Used in the synthesis of this compound from magnesium metal or magnesium hydroxide.

Sodium Hydroxide: Used in precipitation reactions to form magnesium hydroxide.

Major Products

Magnesium Oxide (MgO): Formed through hydrolysis.

Magnesium Hydroxide (Mg(OH)₂): Formed through precipitation reactions.

Aplicaciones Científicas De Investigación

Magnesium chloride has a wide range of applications in scientific research:

Mecanismo De Acción

Magnesium chloride exerts its effects primarily through the magnesium ion (Mg²⁺). Magnesium ions play a crucial role in various physiological processes, including muscle contraction, nerve function, and enzyme activity. In the gastrointestinal tract, this compound acts as an osmotic laxative by drawing water into the intestines, which helps to stimulate bowel movements .

Comparación Con Compuestos Similares

Magnesium chloride can be compared with other magnesium compounds such as:

Magnesium Sulfate (MgSO₄):

Magnesium Hydroxide (Mg(OH)₂):

Magnesium Oxide (MgO): Used as a dietary supplement and in the treatment of heartburn and indigestion.

This compound is unique due to its high solubility in water and its effectiveness in a wide range of applications, from industrial uses to medical treatments.

Propiedades

Número CAS |

17638-61-8 |

|---|---|

Fórmula molecular |

BrOTm |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride](/img/structure/B1174456.png)